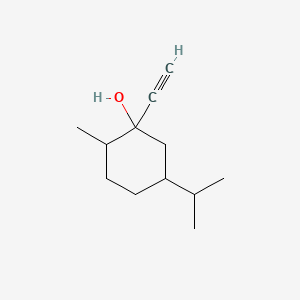

1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

1-ethynyl-2-methyl-5-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-5-12(13)8-11(9(2)3)7-6-10(12)4/h1,9-11,13H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBJPBPUKHWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1(C#C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methodsThe reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of an ethynylating agent like ethynylmagnesium bromide .

Industrial Production Methods: Industrial production of 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol may involve large-scale alkylation and ethynylation reactions under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity of the final product. Catalysts such as palladium or copper may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Cyclohexane derivatives.

Substitution: Substituted cyclohexanol derivatives.

Scientific Research Applications

1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules. The hydroxyl group may form hydrogen bonds with enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol with structurally related cyclohexanol derivatives, focusing on molecular features, properties, and applications.

Table 1: Structural and Functional Comparison of Cyclohexanol Derivatives

Structural and Functional Differences

Menthol :

- Lacks the ethynyl group present in the target compound.

- The hydroxyl and isopropyl groups contribute to its cooling sensation, widely used in consumer products .

- Lower molecular weight (156.27 g/mol) compared to the target compound, reflecting simpler substituents.

Carvyl Propionate: Contains a cyclohexenol backbone (unsaturated ring) and a propionate ester group, enhancing volatility and suitability for fragrances . The ester group increases hydrophobicity, contrasting with the polar ethynyl group in the target compound.

Aminomethyl Cyclohexanol Derivative: Features an aminomethyl group instead of ethynyl, making it a chiral building block for drug synthesis (e.g., β-blockers or anticonvulsants) . The amino group introduces hydrogen-bonding capability, influencing solubility and receptor interactions.

Physicochemical Properties

- Polarity and Solubility :

- Reactivity: The ethynyl group enables click chemistry or Sonogashira coupling, offering synthetic versatility absent in menthol or carvyl propionate. Menthol’s stability under physiological conditions makes it preferable for topical applications .

Biological Activity

1-Ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol, with the chemical formula C₁₂H₂₀O and CAS number 18083-99-3, is an organic compound notable for its unique structural features, including an ethynyl group, a methyl group, and a hydroxyl (-OH) functional group attached to a cyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The molecular weight of 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol is approximately 180.29 g/mol. Its structural representation can be denoted using the SMILES notation: CC(C)C1CCC(C)CC1(O)C#C. The presence of the hydroxyl group contributes to its solubility in polar solvents, which is a significant factor in its biological activity.

Synthesis and Derivatives

The synthesis of 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol can be achieved through various organic reactions, including alkylation and cyclization methods. The unique combination of functional groups may allow for the development of derivatives with enhanced biological activity.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Methylcyclohexanol | 25667-66-3 | Simple cyclohexanol derivative without ethynyl |

| 4-Isopropylcyclohexanol | 6858-75-3 | Contains isopropyl but lacks ethynyl functionality |

| 3-Ethynylcyclopentanol | 18083-98-X | Similar ethynyl substitution but in a cyclopentane ring |

Case Studies

While specific case studies on 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol are scarce, related compounds have been studied extensively:

Case Study: Antiproliferative Activity

A study on ferrocene-steroid conjugates demonstrated significant antiproliferative activity against colon cancer cells with IC50 values around 1.2 μM. This suggests that structural modifications similar to those in 1-ethynyl compounds could yield potent anticancer agents .

Case Study: Antimicrobial Properties

Research on cyclohexanol derivatives has indicated antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for further exploration into the antimicrobial capabilities of compounds like 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol .

Q & A

Q. What are the optimal synthetic routes for 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol?

Methodological Answer: The synthesis typically involves functionalizing a cyclohexanol core. Key steps include:

- Cyclohexanol Derivatization: Introduce the ethynyl group via Sonogashira coupling or acetylene addition under palladium catalysis.

- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to manage substituent orientation (e.g., 2-methyl and isopropyl groups) .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks (TLV: 10 ppm) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

Methodological Answer:

- Stereoisomer Separation: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers .

- Biological Impact: In silico docking (AutoDock Vina) predicts higher binding affinity of (1S,2R)-isomers to cytochrome P450 enzymes due to spatial alignment .

- Reactivity Studies: Ethynyl groups undergo Huisgen cycloaddition with azides; steric hindrance from isopropyl groups slows reaction kinetics .

Q. What computational models predict the ethynyl group’s electronic properties?

Methodological Answer:

- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G* level. Ethynyl π-orbitals show high electron density, enhancing electrophilic addition potential .

- Molecular Electrostatic Potential (MEP): Visualizes nucleophilic regions near the ethynyl terminus, guiding derivatization strategies .

Q. How do environmental conditions affect stability during storage?

Methodological Answer:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Batch Reactor Optimization: Control exothermic reactions (e.g., ethynylation) via temperature-jacketed reactors .

- Yield Improvement: Catalyst recycling (e.g., Pd nanoparticles on carbon) reduces costs (yield increases from 65% to 82% after 3 cycles) .

Q. How does this compound compare to structurally analogous cyclohexanols in bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.